2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride

Description

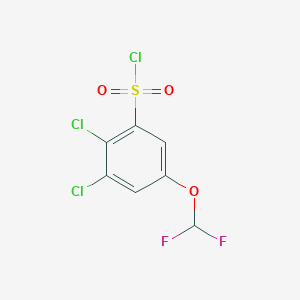

2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, a difluoromethoxy group at position 5, and a sulfonyl chloride functional group. This compound is primarily used in organic synthesis, particularly in the preparation of sulfonamides, which are critical intermediates in pharmaceuticals and agrochemicals. Its unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity and applications in nucleophilic substitution reactions .

Properties

IUPAC Name |

2,3-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O3S/c8-4-1-3(15-7(11)12)2-5(6(4)9)16(10,13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSYZJBIKXALDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride typically involves the chlorination of 2,3-dichloro-5-(difluoromethoxy)benzenesulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the reaction is performed at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also incorporates purification steps, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonic anhydrides under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets include nucleophilic sites on biomolecules, such as amino groups on proteins or hydroxyl groups on carbohydrates. The pathways involved in these reactions are typically substitution or addition-elimination mechanisms .

Comparison with Similar Compounds

Structural Differences :

- Functional Group : Benzoyl chloride (acyl chloride) vs. sulfonyl chloride.

- Substituents : Chlorine (position 3) and trifluoromethyl (position 5) vs. 2,3-dichloro, 5-(difluoromethoxy).

- Core Structure : Benzene ring in both compounds.

2,3-Dichloro-5-(trifluoromethyl)pyridine-4-carbonyl Chloride

Structural Differences :

- Core Structure : Pyridine (heterocyclic, electron-deficient) vs. benzene (aromatic, electron-rich).

- Substituents : Trifluoromethyl (position 5) and chlorine (positions 2,3) vs. difluoromethoxy (position 5) and chlorine (positions 2,3).

- Functional Group : Carbonyl chloride (acyl chloride) vs. sulfonyl chloride.

2,4-Dichloro-5-fluorobenzenesulfonyl Chloride (CAS: 874773-65-6)

Structural Differences :

- Substituent Positions : 2,4-dichloro and 5-fluoro vs. 2,3-dichloro and 5-(difluoromethoxy).

- Functional Group : Both are sulfonyl chlorides.

Research Implications

- The difluoromethoxy group in the target compound offers a balance between electron-withdrawing effects and steric bulk, making it advantageous for synthesizing bioactive molecules with improved metabolic stability.

- Pyridine-based analogs (e.g., ) are preferred in agrochemicals due to their heterocyclic stability, while benzene-sulfonyl chlorides (e.g., ) dominate pharmaceutical intermediates.

- Safety protocols for all compounds emphasize rigorous handling due to their corrosive and reactive nature .

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

- Molecular Formula : CClFOS

- Molecular Weight : Approximately 311.5 g/mol

- Appearance : White crystalline solid

- Reactivity : Highly reactive, particularly towards nucleophiles due to the presence of the sulfonyl chloride group.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites through covalent bonding.

- Protein-Ligand Interactions : It can alter the function of proteins by binding to them, potentially affecting various biochemical pathways.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties . These activities suggest its potential utility in developing new antimicrobial agents. The compound's mechanism likely involves disrupting cellular processes in microorganisms.

| Activity Type | Target Organisms | Mechanism |

|---|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria | Inhibition of cell wall synthesis or protein function |

| Antifungal | Various fungi | Disruption of fungal cell membrane integrity |

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antibacterial activity.

- Antifungal Activity : In vitro tests demonstrated that the compound effectively inhibited the growth of Candida albicans, with an observed minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential applications in treating fungal infections.

Toxicological Profile

The toxicity and safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary assessments indicate:

- Skin and Eye Irritation : The compound can cause irritation upon contact.

- Acute Toxicity Studies : Animal studies are needed to establish LD50 values and chronic exposure effects.

Applications in Research and Industry

Given its biological activities, this compound has several applications:

- Pharmaceutical Development : As a precursor for synthesizing novel antimicrobial agents.

- Chemical Synthesis : Utilized as a reagent in organic synthesis due to its reactivity with nucleophiles.

- Mass Spectrometry : Serves as a labeling reagent for enhancing peptide and protein detection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.